molecular formula C9H8N2 B016527 5-Aminoisoquinoline CAS No. 1125-60-6

5-Aminoisoquinoline

Cat. No. B016527
Key on ui cas rn: 1125-60-6
M. Wt: 144.17 g/mol
InChI Key: DTVYNUOOZIKEEX-UHFFFAOYSA-N
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Patent
US04022900

Procedure details

5-Nitroisoquinoline (16.4 g) was dissolved in methanol (200 ml) and hydrogenated over palladium on charcoal (1.64 g) at 45 psi. When the hydrogenation was complete, the catalyst was removed by filtration and the solvent removed in vacuo to yield 15.2 g of 5-aminoisoquinoline as a brown powder. This was recrystallized from chloroform-ligroin (b.p. 60°-90° C.) to yield 5-aminoisoquinoline (12.1 g) as a light tan powder, m.p. 127°-129° C. (lit. value, 128° C.).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.64 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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